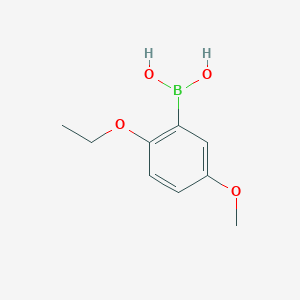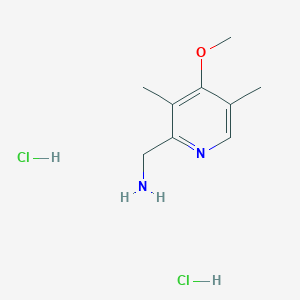
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride
Übersicht
Beschreibung
“(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1158207-20-5 . It has a molecular weight of 239.14 and its IUPAC name is (4-methoxy-3,5-dimethyl-2-pyridinyl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O.2ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;;/h5H,4,10H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . and is typically stored at normal temperatures .Wissenschaftliche Forschungsanwendungen
Photochemistry in Atom Transfer Radical Polymerization
- Application : This compound is involved in photochemically mediated atom transfer radical polymerization (ATRP). A study by (Ribelli, Konkolewicz, Pan, & Matyjaszewski, 2014) investigated its role in activator regeneration under ICAR ATRP conditions. It was found that activator regeneration is mostly due to chemical decomposition, not ambient lighting.
Reactions of 1,4-Dihydropyridine Derivatives
- Application : Research by (Gregory, Bullock, & Chen, 1979) describes the preparation and reactions of a dimethyl 4-(1-chloroethyl)-1,4-dihydropyridine derivative. The study explores its reactions with various nucleophilic reagents.
Synthesis of Pyridine Derivatives
- Application : The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride from 2,3,5-trimethylpyridine is detailed in a study by (Dai Gui, 2004). This process involves multiple steps including N-oxidation, nitration, and methoxylation.
Heterocyclic Schiff Bases and Anticonvulsant Activity
- Application : The synthesis and characterization of novel Schiff bases of 3-aminomethyl pyridine, including their anticonvulsant activity, were researched by (Pandey & Srivastava, 2011). This research highlights the potential of these compounds in seizure protection.
Quinoline Derivatives with Antimicrobial Activities
- Application : A study by (Thomas, Adhikari, & Shetty, 2010) discusses the synthesis of quinoline derivatives with methanamine components for antimicrobial applications. The compounds exhibited moderate to very good antibacterial and antifungal activities.
Serotonin 5-HT1A Receptor-Biased Agonists
- Application : Novel derivatives, including those containing methanamine, were designed as serotonin 5-HT1A receptor-biased agonists with potential antidepressant activity, as investigated by (Sniecikowska et al., 2019). These compounds showed high affinity and selectivity for the 5-HT1A receptor.
Luminescence Properties in Copper(I) Complexes
- Application : The synthesis of N,N′,S donor ligands and their Cu(I) complexes with potential applications in luminescence was studied by (Gennari, Lanfranchi, & Marchiò, 2009). The research highlights how the coordination behavior of the ligands affects the nuclearity and luminescence of the complexes.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and procedures to follow in case of exposure .
Eigenschaften
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;;/h5H,4,10H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNORDXRWAXBNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)


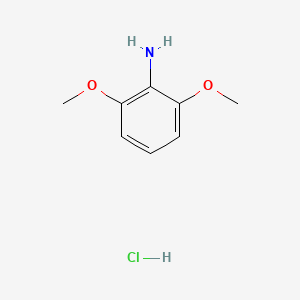
![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)

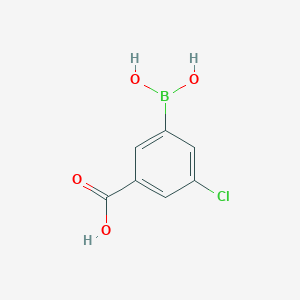

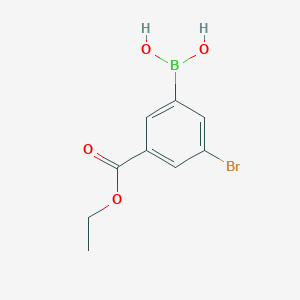
![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)


